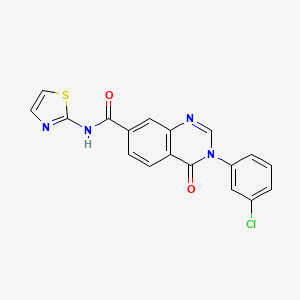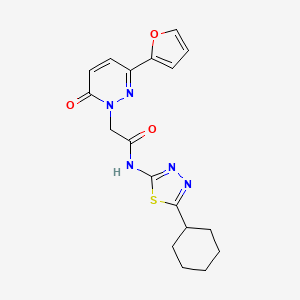
3-(3-chlorophenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-chlorophenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide is a complex organic compound that belongs to the class of quinazoline derivatives. This compound is characterized by the presence of a chlorophenyl group, a thiazole ring, and a quinazoline core. It has garnered interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide typically involves multiple steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a suitable chlorinated aromatic compound reacts with the quinazoline intermediate.
Thiazole Ring Formation: The thiazole ring is often formed through the reaction of a thioamide with an α-haloketone or α-haloester under basic conditions.
Final Coupling: The final step involves coupling the thiazole derivative with the quinazoline intermediate, typically using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the quinazoline core, potentially converting it to a hydroxyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atom in the chlorophenyl group.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
Biologically, 3-(3-chlorophenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide has shown potential as an enzyme inhibitor. It can interact with specific enzymes, altering their activity and providing insights into enzyme function and regulation.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It has been studied for its anticancer, antimicrobial, and anti-inflammatory activities. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its chemical stability and reactivity make it suitable for various industrial applications.
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity by blocking substrate access or altering the enzyme’s conformation. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide
- 3-(3-bromophenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide
- 3-(3-chlorophenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-6-carboxamide
Uniqueness
Compared to similar compounds, 3-(3-chlorophenyl)-4-oxo-N-(1,3-thiazol-2-yl)-3,4-dihydroquinazoline-7-carboxamide stands out due to its specific substitution pattern and the presence of the thiazole ring. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C18H11ClN4O2S |
|---|---|
Molecular Weight |
382.8 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-4-oxo-N-(1,3-thiazol-2-yl)quinazoline-7-carboxamide |
InChI |
InChI=1S/C18H11ClN4O2S/c19-12-2-1-3-13(9-12)23-10-21-15-8-11(4-5-14(15)17(23)25)16(24)22-18-20-6-7-26-18/h1-10H,(H,20,22,24) |
InChI Key |
JVAXEXPOZFDOAV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)N2C=NC3=C(C2=O)C=CC(=C3)C(=O)NC4=NC=CS4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-{2-[(2-fluorobenzyl)amino]-2-oxoethyl}-4-phenylpiperazine-1-carboxamide](/img/structure/B10993494.png)
![2-[3-(4-chlorophenyl)-5-methyl-1H-pyrazol-4-yl]-N-(2,2,6,6-tetramethylpiperidin-4-yl)acetamide](/img/structure/B10993495.png)
![N-(2-{[(4-methoxyphenyl)acetyl]amino}ethyl)-1-methyl-1H-indole-2-carboxamide](/img/structure/B10993510.png)
![N-(2-{[4-(acetylamino)phenyl]carbamoyl}phenyl)morpholine-4-carboxamide](/img/structure/B10993518.png)
![N-{1-(3-methoxypropyl)-4,5-dimethyl-3-[(4-methylphenyl)sulfonyl]-1H-pyrrol-2-yl}tetrahydrofuran-2-carboxamide](/img/structure/B10993522.png)
![Methyl 2-{[3-(1,3-dioxo-2-azaspiro[4.4]non-2-yl)propanoyl]amino}-5-(2-methylpropyl)-1,3-thiazole-4-carboxylate](/img/structure/B10993526.png)
![2-[3-(3,4-dimethoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2Z)-3,4,5,6-tetrahydro-2H-cyclopenta[d][1,3]thiazol-2-ylidene]acetamide](/img/structure/B10993536.png)
![2-(4-methoxyphenyl)-N-[2-(pyridin-3-yl)-1H-benzimidazol-5-yl]acetamide](/img/structure/B10993542.png)


![N-[2-(1H-indol-1-yl)ethyl]-1-methyl-1H-indole-4-carboxamide](/img/structure/B10993553.png)
![4-(1,2-benzothiazol-3-yl)-N-{2-[(1-methyl-1H-pyrazol-4-yl)amino]-2-oxoethyl}piperazine-1-carboxamide](/img/structure/B10993558.png)
![N-(3-chlorophenyl)-6-cyclopropyl-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10993572.png)
![2-[3-(2-chlorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-4-yl)acetamide](/img/structure/B10993574.png)
